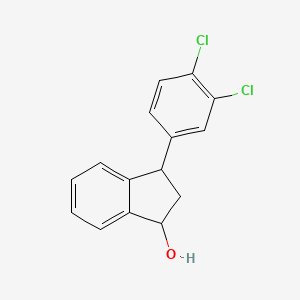

3-(3,4-Dichlorophenyl)indan-1-ol

Description

Historical Context and Evolution of Indane Scaffolds in Chemical Research

The indane scaffold, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a rigid bicyclic framework that has long captured the attention of chemists. researchgate.neteburon-organics.com This structural motif is found in various natural products and has proven to be a versatile starting point for the synthesis of therapeutic agents. researchgate.nettudublin.ie The rigidity of the indane system reduces the molecule's flexibility, which can be advantageous in drug design by locking in a specific conformation for binding to a biological target. researchgate.net

Historically, the therapeutic potential of indane derivatives became evident with the development of drugs like Sulindac, an anti-inflammatory agent, and Indinavir, an HIV protease inhibitor used in the treatment of AIDS. researchgate.neteburon-organics.com These successes spurred further investigation into the indane core, leading to the discovery of compounds with a wide array of biological activities, including neuroprotective, anticancer, and analgesic properties. researchgate.netresearchgate.net

The evolution of research on indane scaffolds has seen a shift from simple modifications to the creation of complex, hybrid molecules. tudublin.ie Medicinal chemists have systematically explored how different substituents on the indane ring system influence biological activity, leading to the development of potent and selective agents for various diseases. eburon-organics.com For instance, aminoindanes have been developed as neuroleptic and neuroprotective molecules, while other derivatives have been investigated for their potential in treating Alzheimer's disease, diabetes, and cancer. researchgate.net The adaptability of the indane scaffold continues to make it a valuable tool in modern drug discovery and development. researchgate.netufrj.br

Rationale for Investigating 3-(3,4-Dichlorophenyl)indan-1-ol as a Subject of Academic Inquiry

The specific academic interest in this compound stems from its structural features, which suggest its potential as a modulator of biological systems, particularly the monoamine transporters. The "3,4-dichlorophenyl" group is a well-known pharmacophore found in many compounds that target the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.gov These transporters are critical for regulating neurotransmitter levels in the brain, and their dysfunction is implicated in a variety of neurological and psychiatric disorders.

Research into related compounds, such as 3-(3,4-dichlorophenyl)-1-indanamine derivatives, has shown that this structural motif can lead to potent, nonselective ligands for these biogenic amine transporters. nih.gov The investigation of this compound is often in the context of it being a key synthetic intermediate. It is the direct precursor to the corresponding indanamine, which is the active pharmacological agent. The conversion of the hydroxyl group in the "-ol" to an amino group is a standard chemical transformation that allows for the creation of a library of potential drug candidates.

Furthermore, the study of this alcohol derivative provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. By synthesizing and testing the alcohol precursor, researchers can understand the role of the hydroxyl group itself and compare its properties to the final amine product. This foundational knowledge is crucial for the rational design of new and improved therapeutic agents. The compound is also closely related to the ketone, 3-(3,4-dichlorophenyl)indan-1-one, which serves as a precursor in its synthesis and is a subject of research itself. nih.govbeilstein-journals.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily centered on its role in the synthesis of more complex molecules with potential therapeutic applications. While the compound itself is not typically the final drug candidate, its efficient and stereoselective synthesis is a critical area of study.

A significant portion of the research focuses on developing synthetic methods to control the stereochemistry at the 1 and 3 positions of the indane ring, as the spatial arrangement of the substituents can dramatically affect biological activity. For example, studies on related indanamine derivatives have shown that different stereoisomers can have vastly different affinities for the dopamine, serotonin, and norepinephrine transporters. nih.gov

A key knowledge gap in the literature pertains to the comprehensive biological profiling of this compound itself. While it is often prepared as an intermediate, its own potential biological activities are not as thoroughly documented as those of its amine derivatives. Further investigation could reveal if the alcohol has any unique properties or if it acts as a prodrug that is metabolized to the active amine in vivo.

Additionally, while the 3,4-dichloro substitution pattern is well-explored, there is ongoing research into how other substitution patterns on the phenyl ring might alter the compound's properties. researchgate.net Exploring a wider range of analogues could lead to the discovery of molecules with improved potency, selectivity, or pharmacokinetic profiles. Future research will likely focus on more efficient and "green" synthetic routes to this and related indane structures, as well as a more detailed exploration of their potential as therapeutic agents for neurodegenerative diseases and other conditions. beilstein-journals.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

85720-99-6 |

|---|---|

Molecular Formula |

C15H12Cl2O |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C15H12Cl2O/c16-13-6-5-9(7-14(13)17)12-8-15(18)11-4-2-1-3-10(11)12/h1-7,12,15,18H,8H2 |

InChI Key |

JAIFCNUSJBEKTO-UHFFFAOYSA-N |

SMILES |

C1C(C2=CC=CC=C2C1O)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)C3=CC(=C(C=C3)Cl)Cl |

Other CAS No. |

85720-99-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches to 3 3,4 Dichlorophenyl Indan 1 Ol and Its Analogs

Classical and Contemporary Organic Synthesis of Indan-1-ol Frameworks

The construction of the indan-1-ol skeleton is fundamentally reliant on the formation of its precursor, the corresponding 1-indanone (B140024). A variety of methods have been established for synthesizing 1-indanones, which serve as the immediate precursors to indan-1-ols through reduction. beilstein-journals.orgnih.gov

The most direct and common method to produce 3-(3,4-Dichlorophenyl)indan-1-ol is the reduction of its corresponding ketone, 3-(3,4-Dichlorophenyl)indan-1-one. This transformation can be achieved using various reducing agents. A prominent example involves asymmetric transfer hydrogenation (ATH), which not only reduces the ketone but can also control the stereochemistry of the resulting alcohol. nih.govrsc.org In a specific instance, the reduction of 3-(3,4-dichlorophenyl)-1-indanone using a catalyst in the presence of a hydrogen source like a formic acid/triethylamine (B128534) mixture leads to the formation of this compound. nih.gov This method highlights a contemporary approach where the reduction is coupled with stereochemical control, a crucial aspect for producing specific, biologically active enantiomers.

Accessing the core structure of this compound often involves multi-step sequences that first construct the 3-aryl-1-indanone skeleton. A recently developed innovative approach involves a silver nitrate-promoted C-C coupling reaction. organic-chemistry.org This method synthesizes 3-arylindan-1-ones by reacting 1,3-indanedione monotosylhydrazones with arylboronic acids under microwave irradiation. organic-chemistry.org

The key steps in this route are:

Preparation of the Tosylhydrazone: Indane-1,3-dione is reacted to form (E)-4-methyl-N′-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzenesulfonohydrazide. organic-chemistry.org

Coupling Reaction: The prepared tosylhydrazone is coupled with an appropriate arylboronic acid (in this case, 3,4-dichlorophenylboronic acid) using a silver nitrate (B79036) catalyst. This step is significantly accelerated by microwave heating. organic-chemistry.org

Reduction: The resulting 3-(3,4-Dichlorophenyl)indan-1-one is then reduced to the target alcohol, this compound.

This microwave-assisted method is noted for its rapidity and high yields, offering a practical and scalable solution for creating the indanone precursor. organic-chemistry.org

To improve efficiency and reduce waste, one-pot syntheses for 1-indanone derivatives have been developed. These strategies combine multiple reaction steps into a single procedure without isolating intermediates. One such protocol involves a palladium-catalyzed Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation cascade. liv.ac.uk This allows for the synthesis of multisubstituted 1-indanones from simpler starting materials in a single pot. liv.ac.uk

Other notable one-pot strategies for the 1-indanone framework include:

Friedel–Crafts Acylation/Alkylation: An efficient process starts from benzoic acids, which are converted to acyl chlorides. These react with ethylene, and the resulting intermediate undergoes an intramolecular Friedel–Crafts reaction to yield the 1-indanone. beilstein-journals.orgnih.gov

Niobium(V) Chloride-Induced Reaction: A one-step synthesis uses NbCl₅ to catalyze a Friedel–Crafts reaction between an aromatic substrate and 3,3-dimethylacrylic acid to form various 1-indanone derivatives. beilstein-journals.orgnih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The biological activity of chiral molecules like this compound often resides in a single enantiomer. Therefore, methods to selectively synthesize or resolve these enantiomers are of paramount importance.

Asymmetric reduction of the prochiral 3-arylindanones is a powerful strategy to directly obtain enantiomerically enriched 3-arylindan-1-ols. Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective technique for this purpose. nih.govrsc.org

The ATH of racemic 3-aryl-1-indanones, including 3-(3,4-dichlorophenyl)-1-indanone, can be achieved using chiral catalysts such as (R,R)- or (S,S)-Ts-DENEB. nih.gov The reaction typically uses a mixture of formic acid and triethylamine as the hydrogen source in a solvent like methanol. nih.govrsc.org This process can lead to the formation of cis-3-arylindanols with high diastereomeric and enantiomeric excess. nih.gov For example, subjecting 3-(3,4-dichlorophenyl)-1-indanone to ATH conditions can produce the corresponding cis-indanol with up to 99% enantiomeric excess (ee). nih.gov

Table 1: Asymmetric Transfer Hydrogenation of 3-(3,4-Dichlorophenyl)-1-indanone

| Catalyst | Hydrogen Source | Base | Product | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R,R)-Ts-DENEB | HCOOH | Et₃N | (1S,3S)-3-(3,4-Dichlorophenyl)indan-1-ol | 76:24 | 99% (for cis) | nih.gov |

Kinetic resolution (KR) is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of this compound synthesis, an efficient kinetic resolution occurs during the asymmetric transfer hydrogenation of racemic 3-(3,4-dichlorophenyl)-1-indanone. nih.govrsc.org

This ATH-KR process, using a catalyst like (R,R)- or (S,S)-Ts-DENEB, produces two valuable, highly enantioenriched products simultaneously:

The cis-3-arylindanol: One enantiomer of the indanone is preferentially reduced to the alcohol. nih.gov

The unreacted 3-arylindanone: The other enantiomer of the indanone, which reacts more slowly, is left behind in high enantiomeric purity. nih.gov

This method allows for the concurrent production of near-equal amounts of the cis-indanol with high diastereomeric ratio and enantiomeric excess, and the unreacted indanone with excellent enantiomeric excess. nih.govrsc.org For example, the ATH-KR of racemic 3-(3,4-dichlorophenyl)-1-indanone can yield the cis-indanol in 76% ee and leave the unreacted indanone with 99% ee. nih.gov These separated chiral products are valuable intermediates for synthesizing other important molecules, such as (+)-indatraline. nih.gov

Another approach to kinetic resolution involves the copper-hydride-catalyzed enantioselective silylation of racemic indanols. acs.org This method can resolve stereoisomeric mixtures of secondary alcohols with good to excellent selectivity, providing another route to access enantiopure indanols. acs.org

Table 2: Products of Kinetic Resolution of racemic-3-(3,4-Dichlorophenyl)-1-indanone via ATH

| Catalyst | Conditions | Product 1 (Alcohol) | Yield/ee (Product 1) | Product 2 (Ketone) | Yield/ee (Product 2) | Reference |

|---|---|---|---|---|---|---|

| (R,R)-Ts-DENEB | HCOOH/Et₃N, MeOH, rt | (1S,3S)-cis-Indanol | ~50% / 99% ee | (R)-Indanone | ~50% / >99% ee | nih.gov |

| (S,S)-Ts-DENEB | HCOOH/Et₃N, MeOH, rt | (1R,3R)-cis-Indanol | ~50% / >99% ee | (S)-Indanone | ~50% / >99% ee | nih.gov |

Derivatization Strategies for Structural Modification of this compound

The therapeutic potential of a lead compound can often be enhanced through systematic structural modifications. For this compound, derivatization strategies primarily target three key areas: the indane ring system, the dichlorophenyl moiety, and the hydroxyl group. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the compound's properties.

Substitution Patterns on the Indane Ring System

Common substitutions on the aromatic portion of the indane ring include the introduction of hydroxyl, methoxy, and halogen groups. For instance, the synthesis of analogs with a phenolic hydroxyl group on the indane ring has been a key strategy. This is exemplified in the preparation of (-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine, where the hydroxylated indane core provides a handle for further functionalization. cabidigitallibrary.org

The introduction of substituents can be achieved through various synthetic routes, often starting from appropriately substituted phthalic acids or phenylpropionic acids, which are then cyclized to form the indanone ring. The specific position of the substituent on the indane ring is dictated by the starting materials and the synthetic route employed.

Table 1: Examples of Substitution Patterns on the Indane Ring System

| Substituent | Position on Indane Ring | Precursor Compound |

| Hydroxy | 6 | 6-Hydroxy-3-(3,4-dichlorophenyl)indan-1-one |

| Methoxy | 5,6 | 5,6-Dimethoxy-3-(3,4-dichlorophenyl)indan-1-one |

| Fluoro | 5 | 5-Fluoro-3-(3,4-dichlorophenyl)indan-1-one |

This table presents hypothetical examples based on common substitution patterns in related indane structures, as specific data for direct substitutions on this compound is not extensively available in public literature.

Modifications of the Dichlorophenyl Moiety

Altering the substitution pattern on the 3,4-dichlorophenyl ring is another critical avenue for structural modification. These changes can significantly impact the electronic properties and binding interactions of the molecule. Strategies for modifying this moiety typically involve starting with different substituted phenylhydrazines or arylboronic acids in multi-step synthetic sequences.

While direct modification of the dichlorophenyl ring on the pre-formed indanol is challenging, the synthesis of analogs with different halogen substitution patterns (e.g., 2,4-dichloro, 3,5-dichloro) or the replacement of chlorine with other groups like fluorine, bromine, or trifluoromethyl is a common approach in SAR studies of related compounds. The choice of substituents is guided by the desire to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on biological activity.

Table 2: Potential Modifications of the Dichlorophenyl Moiety

| Original Moiety | Modified Moiety | Rationale for Modification |

| 3,4-Dichlorophenyl | 4-Chlorophenyl | Investigate the effect of a single chloro substituent. |

| 3,4-Dichlorophenyl | 3,4-Difluorophenyl | Explore the impact of a different halogen with altered electronic properties. |

| 3,4-Dichlorophenyl | 4-Trifluoromethylphenyl | Introduce a strong electron-withdrawing group. |

| 3,4-Dichlorophenyl | 4-Methoxyphenyl | Introduce an electron-donating group. |

This table outlines potential modifications based on common medicinal chemistry strategies, as direct comparative studies on this compound are not widely published.

Functionalization of the Hydroxyl Group

The hydroxyl group at the 1-position of the indane ring is a prime site for functionalization, offering a straightforward way to introduce a variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Esterification: The formation of esters is a common and effective method for derivatizing the hydroxyl group. Research on closely related 3-(3,4-dichlorophenyl)-1-indanamine derivatives has highlighted the potential for creating medium to long-chain carboxylic acid esters. cabidigitallibrary.org This strategy is often employed to develop long-acting prodrugs. The esterification can be achieved using standard acylation methods, reacting the alcohol with an appropriate acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base.

Etherification: Another important modification is the conversion of the hydroxyl group to an ether. This can be accomplished through Williamson ether synthesis, where the alcohol is deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This allows for the introduction of a wide range of alkyl and aryl groups.

Table 3: Examples of Hydroxyl Group Functionalization

| Functional Group | Reagent | Reaction Type |

| Acetate | Acetic anhydride | Esterification |

| Benzoate | Benzoyl chloride | Esterification |

| Methyl ether | Methyl iodide (with a base) | Etherification |

| Benzyl ether | Benzyl bromide (with a base) | Etherification |

This table provides illustrative examples of common functionalization reactions for hydroxyl groups.

Advanced Structural Characterization and Conformational Analysis of 3 3,4 Dichlorophenyl Indan 1 Ol

Application of High-Resolution Spectroscopic Techniques for Elucidation of Molecular Structure

A combination of high-resolution spectroscopic methods is essential to piece together the complete structural puzzle of 3-(3,4-Dichlorophenyl)indan-1-ol. Each technique provides unique information, from atomic connectivity and stereochemistry to vibrational modes and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide the primary evidence for the carbon-hydrogen framework, while advanced 2D NMR techniques are crucial for assigning stereochemistry.

The reduction of the parent ketone, 3-(3,4-dichlorophenyl)indan-1-one, to the alcohol introduces a new chiral center at the C1 position, resulting in possible cis and trans diastereomers with respect to the dichlorophenyl group at C3. In the ¹H NMR spectrum, the proton at C1 (H1), now attached to a carbon bearing a hydroxyl group, would appear as a distinct multiplet. Its chemical shift and coupling constants with the adjacent methylene (B1212753) protons at C2 (H2a and H2b) are highly sensitive to the relative stereochemistry.

The relative orientation of the hydroxyl group and the dichlorophenyl group can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). Spatial proximity between H1 and the proton at C3 (H3) would result in a cross-peak in the NOESY spectrum, indicating a cis relationship. The absence of this correlation would suggest a trans configuration. The coupling constants (J-values) between H1, H2a, H2b, and H3 can also help define the dihedral angles and thus the preferred conformation of the five-membered ring.

While specific experimental data for this compound is not publicly available, data for its precursor, 3-(3,4-Dichlorophenyl)indan-1-one, provides a reference point. nih.gov The key changes upon reduction from the ketone to the alcohol would be the disappearance of the carbonyl carbon signal in the ¹³C NMR spectrum (typically >200 ppm) and the appearance of a carbinol carbon signal (around 60-80 ppm), along with the appearance of a hydroxyl proton signal in the ¹H NMR spectrum.

Table 1: Expected ¹H and ¹³C NMR Spectral Features for this compound This table is generated based on established principles of NMR spectroscopy and comparison with related indane structures.

| Atom/Group | Technique | Expected Chemical Shift (ppm) | Notes |

| H1 | ¹H NMR | 4.5 - 5.5 | Chemical shift and multiplicity depend on stereochemistry and conformation. |

| H2 (CH₂) | ¹H NMR | 2.0 - 3.0 | Two distinct signals (diastereotopic protons), each likely a doublet of doublets. |

| H3 | ¹H NMR | 3.5 - 4.5 | A multiplet coupled to H2 protons. |

| Aromatic H | ¹H NMR | 7.0 - 7.6 | Complex multiplet pattern from the two benzene (B151609) rings. |

| OH | ¹H NMR | 1.5 - 4.0 | Broad or sharp singlet, position is concentration and solvent dependent. |

| C1 | ¹³C NMR | 60 - 80 | Carbinol carbon. |

| C2 | ¹³C NMR | 35 - 45 | Methylene carbon. |

| C3 | ¹³C NMR | 40 - 50 | Methine carbon bearing the dichlorophenyl group. |

| Aromatic C | ¹³C NMR | 120 - 150 | Multiple signals corresponding to the aromatic carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.com The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the molecule's bond stretching and bending vibrations. libretexts.org

For this compound, the most telling feature in its IR spectrum is the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. This band is typically broadened due to hydrogen bonding. In contrast, the strong C=O stretching absorption around 1700-1740 cm⁻¹, which dominates the spectrum of its precursor 3-(3,4-dichlorophenyl)indan-1-one, would be absent. nih.govspectrabase.com

Other key vibrational modes include:

Aromatic C-H stretching: Occurring just above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations observed in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band for the alcohol, typically found in the 1000-1200 cm⁻¹ range.

C-Cl stretching: Expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone, often providing complementary information to the IR spectrum. ekb.egpsu.edu

Table 2: Principal Infrared Absorption Frequencies for this compound This table is generated based on established group frequencies in IR spectroscopy.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |

| C-O Stretch (Secondary Alcohol) | 1000 - 1200 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.org

For this compound (C₁₅H₁₂Cl₂O), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The M⁺ peak (containing two ³⁵Cl atoms) will be accompanied by an M+2 peak (one ³⁵Cl, one ³⁷Cl) and an M+4 peak (two ³⁷Cl atoms) with a characteristic intensity ratio. docbrown.info

Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a significant [M-18]⁺ peak. libretexts.org Alpha-cleavage next to the oxygen atom is also common. Other significant fragmentations would involve the cleavage of the C-C bond linking the dichlorophenyl group to the indan (B1671822) core and subsequent fragmentations of the indan and dichlorophenyl moieties.

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on predicted data from PubChemLite and common fragmentation rules. uni.lu

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Notes |

| 278 | [C₁₅H₁₂³⁵Cl₂O]⁺ | Molecular Ion (M⁺) |

| 280 | [C₁₅H₁₂³⁵Cl³⁷ClO]⁺ | M+2 Isotope Peak |

| 282 | [C₁₅H₁₂³⁷Cl₂O]⁺ | M+4 Isotope Peak |

| 260 | [C₁₅H₁₀³⁵Cl₂]⁺ | Loss of H₂O ([M-18]) |

| 145 | [C₇H₄³⁵Cl₂]⁺ | Dichlorophenyl fragment |

| 133 | [C₉H₉O]⁺ | Indanol fragment |

| 117 | [C₉H₉]⁺ | Indenyl cation (from loss of H₂O from indanol fragment) |

Electronic Spectroscopy (UV-Vis, Fluorescence) in Solution and Jet-Cooled Environments

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule. usp.br The chromophore in this compound is the substituted bicyclic aromatic system. The UV-Vis spectrum in a solvent like ethanol (B145695) is expected to show absorptions characteristic of π → π* transitions of the benzene rings. The exact position and intensity of these bands can be influenced by the substitution pattern and solvent polarity. ijprajournal.com

More advanced techniques, such as laser-induced fluorescence in a supersonic jet-cooled environment, can provide highly resolved spectra that allow for the differentiation of individual conformers of a molecule. Studies on the parent molecule, indan-1-ol, have successfully used this method to identify and characterize three distinct low-energy conformers in the gas phase. nih.gov These conformers differ in the puckering of the five-membered ring and the orientation of the hydroxyl group. A similar approach applied to this compound could resolve the electronic origins of its different stable conformers and probe their ground state vibrational modes through dispersed fluorescence spectroscopy. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination of Indan-1-ol Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can obtain a detailed electron density map, which reveals atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

While a specific crystal structure for this compound is not publicly documented, the technique has been widely applied to various indane derivatives. researchgate.net For instance, studies on 1,3-indandione (B147059) derivatives have elucidated how substituents affect the planarity of the five-membered ring, which often adopts a slight envelope conformation. researchgate.net X-ray analysis would unambiguously determine the cis or trans stereochemistry of the substituents in this compound. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and π-stacking of the aromatic rings, that govern the crystal packing. mdpi.com

Conformational Analysis and Intramolecular Interactions

The non-aromatic five-membered ring of the indan system is not planar and possesses conformational flexibility. It typically adopts low-energy conformations known as "envelope" or "twist" (half-chair) forms to relieve ring strain. The specific conformation of this compound is determined by the interplay of steric and electronic interactions between the substituents.

Spectroscopic studies on the simpler indan-1-ol molecule in a jet-cooled environment revealed the presence of at least three stable conformers. nih.gov These conformers correspond to different puckering states of the five-membered ring and different orientations (axial vs. equatorial-like) of the hydroxyl group.

For this compound, the bulky dichlorophenyl group at C3 and the hydroxyl group at C1 are the dominant factors influencing the conformational equilibrium. The molecule will adopt a conformation that minimizes the steric repulsion between these two groups. Additionally, non-covalent intramolecular interactions can play a significant stabilizing role. A key potential interaction is an intramolecular hydrogen bond between the hydrogen of the C1-hydroxyl group and the π-electron cloud of the fused benzene ring or the dichlorophenyl ring. The existence and strength of such interactions would significantly influence the preferred geometry and could be probed by IR spectroscopy in dilute solutions and supported by computational chemistry calculations.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 3,4 Dichlorophenyl Indan 1 Ol Analogs

Systematic Exploration of Substituent Effects on the Indane Core and Phenyl Group

The indane ring system and the attached phenyl group offer multiple positions for substitution, and the nature of these substituents plays a critical role in determining the biological activity of the resulting analogs.

The presence and position of halogen atoms on the phenyl ring of 3-phenylindan-1-ol analogs significantly influence their biological activity. The 3,4-dichloro substitution pattern, as seen in the parent compound, is a key feature. Research into related structures, such as ketamine analogs, has shown that substituents on the aromatic ring can greatly affect binding to target proteins through changes in lipophilicity, electronics, and sterics. mdpi.com For instance, in a series of tropane-based dopamine (B1211576) transporter (DAT) inhibitors, bis(4-fluorophenyl)methoxy substitution was found to be crucial for high-affinity binding. nih.gov This highlights the general principle that halogenation can be a critical determinant of a compound's interaction with its biological target.

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor for the interaction of 3-phenylindan-1-ol analogs with their biological targets. The development of pharmacophore models, which define the essential steric and electronic features required for activity, underscores the importance of a specific 3D arrangement. rsc.orgyoutube.comnih.gov For a molecule to bind effectively to its target, its functional groups must be oriented correctly in space. While specific studies on the stereochemistry of 3-(3,4-dichlorophenyl)indan-1-ol were not found, the general principles of drug design strongly suggest that the relative orientation of the dichlorophenyl group and the hydroxyl group on the indane core is critical for biological activity.

Pharmacophore Elucidation and Molecular Similarity Analyses

Pharmacophore modeling is a computational approach used to identify the essential structural features of a molecule that are responsible for its biological activity. researchgate.netyoutube.com This involves creating a 3D model that maps out the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings necessary for binding to a specific target. youtube.comnih.gov For indane derivatives, pharmacophore models can help in the design of new, more potent compounds by providing a blueprint of the ideal molecular structure. researchgate.net Molecular similarity analyses further aid this process by comparing the shape and electronic properties of new designs to known active compounds.

Scaffold Optimization and Analog Design through Rational Approaches

The indane scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a basis for the development of drugs targeting a variety of biological targets. researchgate.net Rational drug design approaches leverage the understanding of SAR and pharmacophore models to optimize this scaffold. This can involve modifying the core indane structure or adding different functional groups to enhance activity and selectivity. researchgate.netlarvol.com For example, in the development of inhibitors for the enzyme PIN1, a "scaffold hopping" technique was used to create a series of new compounds based on a known inhibitor's structure. nih.gov This highlights how the fundamental indane structure can be systematically altered to improve its therapeutic potential.

Hybrid Molecule Design Incorporating the Indan-1-ol Scaffold

A modern strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single compound. mdpi.com This approach aims to create drugs with multiple mechanisms of action or improved properties. The indan-1-ol scaffold can be incorporated into such hybrid designs. For instance, researchers have designed hybrid molecules combining indanone (a related structure) with benzimidazole, aiming to target Alzheimer's disease. researchgate.net Similarly, hybrids of 1,3,4-oxadiazole (B1194373) and chalcone (B49325) have been investigated as potential EGFR inhibitors. researchgate.net While specific examples of this compound being used in hybrid molecules were not identified, the principle of incorporating the indane scaffold into more complex molecules is an active area of research. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of 3 3,4 Dichlorophenyl Indan 1 Ol in Vitro and Mechanistic Focus

Enzyme Inhibition Studies

Detailed searches for in vitro studies characterizing the inhibitory effects of 3-(3,4-Dichlorophenyl)indan-1-ol on several enzyme systems were performed.

Monoamine Oxidase (MAO) Inhibition (Isoform Selectivity and Kinetics)

Despite the structural similarity of the indanone core to known monoamine oxidase (MAO) inhibitors, no specific data on the inhibition of MAO-A or MAO-B isoforms by this compound, including IC50 values, selectivity ratios, or kinetic profiles, were found in the reviewed literature. Research on other molecules, such as certain pyridazinobenzylpiperidine derivatives, highlights the ongoing search for new, selective MAO-B inhibitors. mdpi.comresearchgate.net

Trypanothione (B104310) Reductase (TryR) Inhibition (Kinetic and Mechanistic Characterization)

No published studies detailing the kinetic or mechanistic profile of this compound as an inhibitor of trypanothione reductase (TryR) were identified.

Other Enzyme Target Interactions (e.g., Metallo-β-Lactamase)

The investigation did not yield any data regarding the interaction of this compound with other enzyme targets, such as metallo-β-lactamases.

Interaction with Key Molecular Targets

The interaction of this compound with major neurotransmitter transporters was a key focus of this investigation. The monoamine transporters (MATs)—comprising the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are critical targets for a wide range of compounds. nih.gov

Biogenic Amine Transporter Binding and Uptake Inhibition (Dopamine, Serotonin, Norepinephrine)

While numerous studies have explored the structure-activity relationships of related compounds, such as 3-arylnortrop-2-enes and other indane analogues, as monoamine transporter ligands, specific binding affinity (K_i) or uptake inhibition (IC50) values for this compound at the dopamine, serotonin, or norepinephrine transporters could not be located in the available literature. researchgate.netnih.gov Research on related structures confirms that the 3,4-dichlorophenyl substituent is a common feature in the design of high-affinity monoamine transporter ligands. researchgate.net

Based on the absence of specific data in the searched literature, a data table for transporter interaction cannot be generated at this time.

Ligand-Receptor/Enzyme Interaction Profiling

A comprehensive search for a broader ligand-receptor or enzyme interaction profile for this compound did not provide any specific experimental findings.

Cellular Activity in Model Systems (Excluding Human Clinical Data)

The evaluation of cellular activity in controlled, in vitro model systems provides foundational knowledge about a compound's potential therapeutic applications. For this compound, this involves assessing its effects on cell proliferation and its activity against pathogenic microorganisms. Although specific studies on this exact molecule are not widely reported, research on closely related compounds offers valuable insights into its likely biological profile.

The indanone scaffold, a close structural relative of indan-1-ol (differing by a ketone versus a hydroxyl group at the 1-position), has demonstrated notable anti-proliferative and anticancer properties in preclinical studies. beilstein-journals.orgnih.gov Derivatives of 1-indanone (B140024) are recognized as potent anticancer compounds, forming a basis for the hypothesis that this compound may exhibit similar activities. beilstein-journals.orgnih.gov

The dichlorophenyl group itself is a key feature in other classes of compounds that show selective cytotoxicity toward cancer cells. For instance, dichlorophenylacrylonitriles have been synthesized and tested against various cancer cell lines, demonstrating that the 3,4-dichloro substitution pattern can be a critical determinant of activity. While not indan-based, these findings underscore the potential contribution of the 3,4-dichlorophenyl moiety to anti-proliferative effects, suggesting that its inclusion in the indan-1-ol scaffold could yield a compound with valuable anticancer properties. ontosight.ai

The indan (B1671822) framework is a core component of various molecules investigated for antimicrobial effects. Both 1-indanone derivatives and the broader indan class have been identified as having antibacterial and antifungal properties. beilstein-journals.orgnih.govacs.org This suggests that the fundamental scaffold of this compound is conducive to antimicrobial activity.

Furthermore, the presence of halogenated phenyl groups on heterocyclic rings has been linked to significant antimicrobial efficacy. Studies on other chemical classes have shown that derivatives containing such groups can exhibit potent activity against various bacterial and fungal strains. ontosight.ai This established principle in medicinal chemistry suggests that the 3,4-dichlorophenyl group of the target compound could enhance its potential as an antimicrobial agent, making it a candidate for screening against a panel of pathogenic microorganisms.

Understanding the molecular mechanisms by which a compound exerts its cellular effects is crucial for drug development. For this compound, several potential mechanisms can be postulated based on its structural features and the known actions of related compounds.

Ergosterol (B1671047) Biosynthesis Inhibition: A primary target for antifungal agents is the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes but absent in humans. Many antifungal drugs function by inhibiting key enzymes in this pathway. Given that indanone derivatives have been noted for their fungicidal capabilities, one plausible mechanism for any observed antifungal activity of this compound could be the disruption of ergosterol synthesis. beilstein-journals.org

Phospholipase A2-like Activity: Phospholipase A2 (PLA2) enzymes are involved in a variety of cellular processes, including inflammation, by releasing arachidonic acid from cell membranes. The indanone scaffold is present in compounds designed to modulate inflammatory pathways. Therefore, investigating the interaction of this compound with PLA2 or related signaling components could reveal a potential anti-inflammatory mechanism.

Reactive Oxygen Species (ROS) Modulation: The generation or quenching of reactive oxygen species is another mechanism through which chemical compounds can influence cell fate, including inducing apoptosis in cancer cells. The interaction of novel compounds with cellular redox systems is a key area of investigation. It is conceivable that this compound could modulate intracellular ROS levels, contributing to any observed anti-proliferative or antimicrobial effects.

Investigation of Potential Biological Applications of the Indan-1-ol Scaffold in Preclinical Research

The indan scaffold and its derivatives, particularly 1-indanones, are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets. nih.gov This versatility has led to their investigation in a wide array of preclinical research areas, suggesting broad potential for compounds like this compound. beilstein-journals.orgnih.gov

A comprehensive review of 1-indanone derivatives highlights their extensive biological activities, which include:

Antiviral agents beilstein-journals.orgnih.govacs.org

Anti-inflammatory and analgesic compounds beilstein-journals.org

Anticancer drugs beilstein-journals.orgnih.gov

Antimalarial agents beilstein-journals.org

Antibacterial and antifungal compounds beilstein-journals.orgnih.gov

Agents for treating neurodegenerative diseases , such as Alzheimer's disease. beilstein-journals.orgnih.govresearchgate.netnih.gov

The indanone derivative donepezil, an acetylcholinesterase inhibitor, is a clinically approved drug for Alzheimer's disease, which has spurred significant research into the neuroprotective potential of the indan scaffold. nih.govnih.gov Research has expanded to explore indanone derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the pathophysiology of neurological disorders. nih.gov Furthermore, some indanone derivatives have shown promise as anti-inflammatory agents by modulating critical signaling pathways. researchgate.net The structural similarity of indan-1-ol to the 1-indanone core suggests that it could serve as a valuable scaffold for developing novel therapeutics in these and other areas. beilstein-journals.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 3 3,4 Dichlorophenyl Indan 1 Ol

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. ijper.orgnih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding energy. dergipark.org.tr A lower docking score typically indicates a more favorable binding interaction. ijper.org

For 3-(3,4-dichlorophenyl)indan-1-ol, docking studies would be crucial to identify potential biological targets and to understand the key intermolecular interactions driving its binding. For instance, studies on other indanone derivatives have successfully used molecular docking to explore their binding modes with enzymes like acetylcholinesterase and to rationalize their biological activity. nih.govresearchgate.net In a hypothetical docking simulation of this compound with a target protein, the hydroxyl group would likely act as a hydrogen bond donor or acceptor, while the dichlorophenyl ring could engage in hydrophobic and halogen-bonding interactions. The indane scaffold itself provides a rigid framework that orients these interacting groups in a specific geometry for optimal binding. researchgate.net

The results of such a simulation would typically be presented in a table detailing the binding affinity and the specific amino acid residues involved in the interaction.

Table 1: Illustrative Molecular Docking Results for this compound (Note: This data is hypothetical and for illustrative purposes only, based on typical outputs from docking simulations.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic/Other) |

|---|---|---|---|

| Protein Kinase X | -8.5 | TYR 210, ASP 275 | LEU 150, VAL 158, PHE 273 |

| E3 Ubiquitin Ligase | -9.2 | SER 340 | ILE 342, TRP 400, CYS 345 |

| Monoamine Transporter | -7.9 | ASN 101 | VAL 105, ILE 172, PHE 320 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. ajchem-a.com MD simulations model the atomic movements of a system by solving Newton's equations of motion, providing a detailed view of the conformational changes in both the ligand and the protein. ajchem-a.comnih.gov This technique is essential for verifying the stability of the docking pose and understanding how the complex behaves in a dynamic, solvated environment that mimics physiological conditions. nih.govnih.gov

For a complex of this compound and a target protein, an MD simulation (e.g., over 100 nanoseconds) would reveal whether the key interactions identified in docking are maintained. ajchem-a.comnih.gov The stability of the complex is typically evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the complex remains in a consistent conformational state. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein or ligand are flexible or rigid during the simulation. nih.gov Studies on other indanone derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to gain deeper insights into their interaction dynamics. nih.govresearchgate.netresearchgate.net

Table 2: Illustrative MD Simulation Stability Metrics (Note: This data is hypothetical and for illustrative purposes.)

| Simulation Parameter | Average Value | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1.8 | Indicates the protein backbone is stable throughout the simulation. |

| Ligand RMSD (Å) | 0.9 | Indicates the ligand maintains a stable binding pose within the active site. |

| Protein RMSF (Å) | 1.2 (Binding Site) | Shows low fluctuation in the binding site, indicating stable interactions. |

| Protein-Ligand H-Bonds | 2-3 | The key hydrogen bonds predicted by docking are consistently present. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics. nih.gov These methods are used to analyze the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. kbhgroup.in A primary application of DFT is geometry optimization, where the calculation finds the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. mdpi.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for this purpose. mdpi.comnih.govkbhgroup.in For this compound, DFT would provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structure. Such calculations have been performed for numerous related compounds, including dichlorophenyl and indanone derivatives, confirming the reliability of DFT for predicting molecular geometries. mdpi.comnih.govdergipark.org.tr

Table 3: Selected Optimized Geometrical Parameters for an Indanone-like Structure (Note: Data is illustrative, based on findings for related compounds like 5,6-dimethoxy-1-indanone, as specific data for the title compound is not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.213 |

| Bond Length (Å) | C-C (Aromatic) | 1.383 - 1.431 |

| Bond Length (Å) | C-C (5-membered ring) | 1.473 - 1.546 |

| Bond Angle (°) | C-C-C (Aromatic) | ~120 |

| Bond Angle (°) | C-O-H | ~109 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would help predict its reactivity, with the electron-rich dichlorophenyl ring and the oxygen atom likely contributing significantly to the HOMO, and the aromatic system contributing to the LUMO.

Table 4: Illustrative Frontier Molecular Orbital Properties (Note: Values are based on representative data from similar aromatic compounds and are for illustrative purposes.)

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.15 | Electron-donating ability |

| ELUMO | -1.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.20 | High kinetic stability, low reactivity |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally, allowing for the visualization of its electron-rich and electron-poor regions. nih.gov MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with high electron density, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.gov For this compound, the MEP map would likely show a negative potential around the electronegative oxygen and chlorine atoms, identifying them as sites for hydrogen bonding or electrophilic interaction. nih.govresearchgate.net The hydrogen atoms, especially the hydroxyl hydrogen, would show a positive potential. nih.gov

Table 5: Illustrative NBO Analysis - Second-Order Perturbation Theory (Note: This data is hypothetical and for illustrative purposes, showing typical interactions.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) | π* (C-C)Aromatic | 5.2 | n → π* |

| LP (Cl) | σ* (C-C)Aromatic | 2.1 | n → σ* |

| π (C=C)Aromatic | π* (C=C)Aromatic | 20.5 | π → π* |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery, aimed at identifying and optimizing novel bioactive compounds. uni.lu A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and exert its activity. nih.gov These models can be generated based on the structure of known active ligands (ligand-based) or from the three-dimensional structure of the biological target itself (structure-based). nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. researchgate.netnih.gov This involves searching large chemical databases to identify molecules that match the pharmacophore's spatial and chemical features. mdpi.com Virtual screening can significantly accelerate the drug discovery process by narrowing down vast libraries of compounds to a smaller, more manageable number of candidates for further experimental testing, thereby saving time and resources. researchgate.net The process often involves multiple stages, including initial shape and pharmacophore matching, followed by more rigorous molecular docking simulations to predict the binding affinity and orientation of the hit compounds at the target's active site. nih.gov

Despite the utility of these methods in medicinal chemistry, a review of available scientific literature indicates that specific pharmacophore models for this compound have not been published. Similarly, there are no reports of this compound being identified as a hit from virtual screening campaigns targeting specific biological macromolecules. Research on structurally related compounds, such as 3-(3,4-dichlorophenyl)-1-indanamine derivatives, has focused on their synthesis and in vitro/in vivo evaluation as ligands for biogenic amine transporters, without detailing specific pharmacophore modeling or virtual screening studies that led to their design. nih.gov

Prediction of ADME Properties and Drug-Likeness (Computational Permeability and Absorption)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development pipeline, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov Computational, or in silico, methods are now integral for predicting ADME properties early in the discovery phase, allowing for the prioritization of compounds with favorable characteristics and the early deselection of those likely to fail. nih.gov These predictive models use the chemical structure of a compound to calculate various physicochemical descriptors that influence its pharmacokinetic behavior. researchgate.net

Key parameters often evaluated to predict oral bioavailability and general drug-likeness include molecular weight (MW), lipophilicity (commonly expressed as LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These descriptors form the basis of widely used guidelines like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates several of these rules.

For this compound, specific experimental or dedicated computational ADME studies are not available in the published literature. However, in silico predictions for this compound and its direct synthetic precursor, 3-(3,4-Dichlorophenyl)indan-1-one, are available from public chemical databases. These predictions are based on the compounds' two-dimensional structures and provide an initial assessment of their potential drug-likeness and permeability characteristics.

The predicted XlogP value, a measure of lipophilicity, is a key indicator of a compound's ability to permeate biological membranes. The predicted XlogP for this compound is 4.2, while for its ketone precursor it is 4.4. uni.luuni.lu These values suggest high lipophilicity, which can be favorable for membrane permeation but may also be associated with lower aqueous solubility.

Below is an interactive table summarizing the computationally predicted physicochemical properties relevant to ADME and drug-likeness for both compounds.

| Property | This compound | 3-(3,4-Dichlorophenyl)indan-1-one | Significance in ADME/Drug-Likeness |

|---|---|---|---|

| Molecular Formula | C15H12Cl2O | C15H10Cl2O | Defines the elemental composition of the molecule. |

| Molecular Weight | 279.16 g/mol | 277.1 g/mol nih.gov | Influences diffusion and absorption. Generally, values <500 g/mol are preferred (Lipinski's Rule). |

| XlogP3 (Predicted) | 4.2 uni.lu | 4.4 nih.gov | A measure of lipophilicity. Affects solubility, absorption, and membrane permeability. Values <5 are generally favored (Lipinski's Rule). |

| Hydrogen Bond Donors | 1 | 0 | Number of O-H or N-H bonds. Influences solubility and membrane permeability. Values ≤5 are preferred (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 1 | 1 | Number of N or O atoms. Affects solubility and membrane interactions. Values ≤10 are preferred (Lipinski's Rule). |

| Rotatable Bond Count | 1 | 1 | A measure of molecular flexibility. High counts (>10) can be detrimental to oral bioavailability. |

Future Directions and Emerging Research Avenues for 3 3,4 Dichlorophenyl Indan 1 Ol

Advancements in Synthetic Methodologies for Enantiopure Compounds

The biological activity of chiral molecules like 3-(3,4-Dichlorophenyl)indan-1-ol is often dependent on their specific stereochemistry. Consequently, the development of advanced synthetic methodologies to produce enantiomerically pure forms is a critical research frontier. Future efforts are expected to move beyond classical resolution techniques towards more efficient and scalable stereoselective and stereospecific syntheses.

Key areas of advancement include:

Asymmetric Catalysis : The use of chiral catalysts, such as oxazaborolidines derived from cis-1-amino-2-indanols or chiral Rh(II) carboxylates, is a promising strategy. researchgate.net These catalysts can facilitate the enantioselective reduction of the precursor, 3-(3,4-Dichlorophenyl)indan-1-one, to yield a specific enantiomer of the desired indanol. nih.gov

Stereospecific Reactions : Techniques like the Mitsunobu reaction allow for the stereospecific inversion of a pre-existing stereocenter. researchgate.netacs.org For instance, an optically active trans-aminoindanol can be converted to its cis-diastereomer with high fidelity. researchgate.net This approach is valuable for creating a library of stereoisomers for detailed structure-activity relationship (SAR) studies.

Enzyme-Catalyzed Reactions : Biocatalysis, using enzymes such as alcohol dehydrogenases, offers a green and highly selective alternative for producing enantiopure alcohols. Research into identifying or engineering enzymes that can efficiently reduce the indanone precursor will be a significant step forward.

Stereospecific Cross-Coupling : Recent developments in nickel-catalyzed stereospecific cross-coupling reactions, which can form enantioenriched products from alkyl amine or alcohol derivatives, present a novel pathway for creating complex indane analogs while preserving stereochemical integrity. nih.gov

These advanced synthetic methods are crucial for systematically exploring the stereochemical requirements for optimal biological activity and for the large-scale production of a single, therapeutically relevant isomer.

Deepening Mechanistic Understanding of Molecular Interactions

While this compound is known to interact with monoamine transporters (MATs), a detailed, dynamic understanding of these interactions at the molecular level is still emerging. wikipedia.org Future research will focus on elucidating the precise binding modes, the conformational changes induced in the transporter upon binding, and the potential for allosteric modulation.

| Research Approach | Objective | Potential Insights |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the high-resolution structure of the compound bound to monoamine transporters (DAT, SERT, NET). | Visualize the exact binding pocket, key amino acid interactions, and transporter conformation. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-transporter complex over time. | Understand the stability of binding, the role of water molecules, and the pathways of ligand entry and exit. |

| Site-Directed Mutagenesis | Alter specific amino acid residues in the transporter's binding site. | Identify critical residues for ligand binding and affinity, validating computational models. |

| Allosteric Binding Site Identification | Use computational and experimental methods to find secondary binding sites. nih.gov | Discover possibilities for allosteric modulation, which could offer more nuanced control over transporter function and potentially reduce side effects. nih.gov |

Insights from these studies are paramount. For example, molecular modeling has already suggested that selective inhibitors of different monoamine transporters can interact antagonistically at a secondary site on the dopamine (B1211576) transporter (DAT), a finding that has significant implications for combination therapies. nih.gov A deeper mechanistic understanding will guide the design of next-generation inhibitors with improved selectivity and novel mechanisms of action.

Application of Artificial Intelligence and Machine Learning in Compound Design

Future applications in this area include:

De Novo Drug Design : Using generative AI models, novel molecular structures can be designed from scratch that are optimized for high affinity and selectivity towards a specific monoamine transporter. These models can learn the complex rules of chemical structure and biological activity to propose entirely new indane derivatives.

Predictive QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of virtual compounds. This allows for the rapid in silico screening of large chemical libraries to prioritize the most promising candidates for synthesis and testing.

ADMET Prediction : ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. mdpi.com Early prediction of poor pharmacokinetic or toxicity profiles helps to eliminate unviable candidates early in the discovery pipeline.

Exploration of Novel Biological Targets based on Computational Predictions

While the primary targets of this compound are the monoamine transporters, computational methods offer the exciting possibility of identifying novel, previously unknown biological targets. wikipedia.org This exploration of "off-targets" can lead to drug repurposing or the identification of molecular mechanisms underlying unexpected side effects. nih.govplos.org

A key approach in this domain is the use of large-scale computational screening.

| Computational Method | Description | Potential Outcome for Indan-1-ol Derivatives |

| Reverse Docking/Target Fishing | Screening a library of known protein structures with the indan-1-ol structure to find potential binding partners. | Identification of new receptors, enzymes, or ion channels that may be modulated by the compound. |

| Shape Similarity Screening | Searching databases for molecules with a similar 3D shape to this compound to infer potential shared targets. nih.gov | Uncovering unexpected biological activities based on structural analogy to other known drugs or bioactive molecules. |

| Off-Target Safety Assessment (OTSA) | Utilizing curated databases and predictive algorithms to forecast interactions with a wide range of proteins known to be involved in adverse events. nih.gov | Proactively identifying potential safety liabilities and understanding the broader polypharmacology of the compound. |

For instance, a novel computational approach was able to predict an average of 9.3 interactions per drug for a set of 857 molecules, correctly identifying known targets over 70% of the time while also flagging numerous new potential interactions. nih.gov Applying such methods to this compound could reveal new therapeutic applications or provide a rationale for observed physiological effects beyond monoamine reuptake inhibition. nih.govresearchgate.net

Development of Advanced Analytical Probes Utilizing the Indan-1-ol Scaffold

The indan-1-ol scaffold is an excellent starting point for the rational design of advanced analytical probes to study monoamine transporters. These tools are essential for visualizing transporter distribution, function, and regulation in living systems, from single cells to the brain. nih.govnih.govcolumbia.edu

Future research will focus on creating:

Fluorescently Labeled Ligands (FLLs) : By tethering a fluorophore to the indan-1-ol structure, researchers can create probes that bind to DAT, SERT, or NET, allowing for their visualization using fluorescence microscopy. nih.gov The development of probes with high affinity, selectivity, and optimal photophysical properties is a key goal. nih.govcolumbia.edu These probes can be used to study transporter trafficking, density, and dynamic changes in response to various stimuli.

Photoaffinity Labels (PALs) : A PAL is a ligand that, upon exposure to light, forms a permanent covalent bond with its target protein. nih.govnih.gov Designing a PAL based on the this compound structure would enable the irreversible labeling and subsequent isolation of the target transporter. This is invaluable for identifying the precise amino acids in the binding site and for studying protein-protein interactions. nih.gov

PET/SPECT Ligands : For in vivo imaging in humans and animals, the indan-1-ol scaffold can be modified to incorporate a positron-emitting (e.g., ¹¹C, ¹⁸F) or single-photon-emitting (e.g., ¹²³I) radionuclide. This would allow for the non-invasive mapping of monoamine transporter density and occupancy using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

These advanced probes will provide unprecedented insights into the role of monoamine transporters in neuropsychiatric disorders and how therapeutic agents modulate their function in a physiological context. nih.govcolumbia.edu

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. This systems biology approach analyzes changes across the entire spectrum of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) following compound administration. nih.govnih.gov

A multi-omics approach can reveal:

Downstream Signaling Pathways : By observing which genes and proteins are up- or down-regulated, researchers can map the downstream cellular pathways affected by monoamine transporter inhibition.

Metabolic Reprogramming : Metabolomics can identify broad changes in cellular metabolism, providing a functional readout of the compound's effects. For example, studies have used multi-omics to reveal how fatty acid metabolism is altered in bladder cancer. nih.gov

Biomarkers of Response : Integrated analysis may identify biomarkers that predict which individuals are most likely to respond to treatment with the compound.

Unforeseen Off-Target Effects : A comprehensive profiling can uncover changes in pathways unrelated to monoamine transport, pointing towards previously unknown off-target interactions. mdpi.com

By combining these large-scale datasets, researchers can construct a comprehensive biological profile of this compound, moving beyond a single-target mechanism to a network-level understanding of its physiological impact. ed.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-dichlorophenyl)indan-1-ol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the dichlorophenyl group. Optimization of solvents (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for click chemistry) is critical. For example, demonstrates that PEG-400:DMF (2:1) with CuI catalysis achieves moderate yields (30%) in similar indole derivatives. Purification via column chromatography or recrystallization is recommended to isolate the product .

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Reaction Time | 12–24 hours |

| Temperature | Room temperature to 80°C |

| Catalyst | CuI, Pd(PPh₃)₄ |

| Solvent System | PEG-400/DMF, THF |

Q. How is structural characterization of this compound performed, and what spectral data are indicative of its purity?

- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. In H NMR, the indanol hydroxyl proton typically appears as a singlet (δ 4.5–5.5 ppm), while aromatic protons from the dichlorophenyl group resonate at δ 7.0–7.5 ppm (doublets due to coupling). C NMR confirms quaternary carbons (e.g., indan C1 at δ 70–80 ppm). HRMS should match the molecular ion [M+H] with <5 ppm error .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : The compound serves as a precursor for bioactive molecules. For instance, derivatives of dichlorophenyl-substituted indanols are explored for enzyme inhibition (e.g., kinase or protease targets) via structure-activity relationship (SAR) studies. highlights similar compounds used in protein interaction assays, where the dichlorophenyl group enhances binding affinity to hydrophobic pockets .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the indan-1-ol core be addressed during synthesis?

- Methodology : Protecting the hydroxyl group (e.g., with TBS or acetyl) prevents undesired side reactions. describes using DMAP and triethylamine to stabilize intermediates during functionalization. Computational tools (e.g., DFT) predict reactive sites, while directing groups (e.g., boronic esters) improve selectivity in cross-coupling reactions .

Q. What mechanistic insights explain contradictions in catalytic efficiency for dichlorophenyl-substituted indanol derivatives?

- Methodology : Kinetic studies (e.g., Eyring plots) and isotopic labeling (O in hydroxyl groups) reveal whether steric hindrance from the dichlorophenyl group slows catalysis. and note that electron-withdrawing Cl substituents reduce nucleophilicity at the indanol oxygen, requiring stronger bases (e.g., NaH) for deprotonation .

Q. How do solvent polarity and pH affect the stability of this compound in biological assays?

- Methodology : Stability is assessed via HPLC monitoring under varying pH (4–10) and solvent systems (aqueous buffers vs. DMSO). shows that chlorophenyl-propanol derivatives degrade in acidic conditions (t½ < 24 hours at pH 3), suggesting neutral buffers (pH 7.4) for in vitro studies .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary significantly across studies?

- Methodology : Discrepancies arise from differences in purification methods (e.g., column chromatography vs. recrystallization) and starting material quality. shows yields ranging from 27% to 84% for structurally similar compounds due to competing side reactions (e.g., over-oxidation). Controlled experiments with standardized reagents (e.g., anhydrous solvents) minimize variability .

Structural and Computational Analysis

Q. What computational methods are used to predict the binding mode of this compound to biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. The dichlorophenyl group’s hydrophobic surface area (~120 Ų) and indanol’s hydrogen-bonding capacity are critical. ’s phosphonic acid derivative (InChI: 34F) provides a template for modeling electrostatic interactions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. and recommend avoiding skin contact due to potential toxicity (Health Hazard Level 1). Waste disposal follows EPA guidelines for chlorinated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.